Cas no 710941-59-6 (L-Ribonic acid)

L-Ribonic acid structure
L-Ribonic acid structure
Product Name:L-Ribonic acid
CAS No:710941-59-6
MF:C5H10O6
MW:166.129302501678
CID:562375
PubChem ID:6971040
Update Time:2025-04-19

L-Ribonic acid Chemical and Physical Properties

Names and Identifiers

    • L-Ribonic acid
    • L-(+)-RIBONIC ACID
    • 1-[6-(4-nitro-phenylazo)-3.4-dimethyl-anilino]-tetra-O-acetyl-D-1-deoxy-ribitol
    • 1-[6-(4-Nitro-phenylazo)-3.4-dimethyl-anilino]-tetra-O-acetyl-D-1-desoxy-ribit
    • 2,3,4,5-tetra-o-acetyl-1-deoxy-1-({4,5-dimethyl-2-[(e)-(4-nitrophenyl)diazenyl]phenyl}amino)pentitol
    • AC1L5ZPN
    • AC1Q63C2
    • AR-1D2002
    • L-ribo-5-[6-(4-Nitro-phenylazo)-3.4-dimethyl-anilino]-1.2.3.4-tetraacetoxy-pentan
    • L-Ribonsaeure
    • NSC41824
    • 710941-59-6
    • DTXSID701317314
    • L-Ribonic acid lithium salt, >=95.0% (TLC)
    • CHEBI:87765
    • SCHEMBL16609882
    • (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid
    • Q27159909
    • L-Ribonate
    • Inchi: 1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m0/s1
    • InChI Key: QXKAIJAYHKCRRA-HZLVTQRSSA-N
    • SMILES: O[C@H]([C@@H](C(=O)O)O)[C@H](CO)O

Computed Properties

  • Exact Mass: 166.04773803g/mol
  • Monoisotopic Mass: 166.04773803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 118Ų
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